molecular formula C12H14O4 B13008019 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid

Cat. No.: B13008019
M. Wt: 222.24 g/mol
InChI Key: KKAXGXBSBADJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid is an organic compound that belongs to the class of dioxane carboxylic acids It features a dioxane ring substituted with a p-tolyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the p-tolyl group and the carboxylic acid functionality. One common method is the cyclization of appropriate diols with a carboxylic acid derivative under acidic conditions. The reaction conditions often require a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxane ring and p-tolyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)propionic acid: Similar structure but lacks the dioxane ring.

    p-Toluic acid: Contains the p-tolyl group but lacks the dioxane ring and carboxylic acid functionality.

    1,4-Dioxane-2-carboxylic acid: Contains the dioxane ring and carboxylic acid group but lacks the p-tolyl group.

Uniqueness

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid is unique due to the combination of the dioxane ring, p-tolyl group, and carboxylic acid functionality. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-methylphenyl)-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)10-11(12(13)14)16-7-6-15-10/h2-5,10-11H,6-7H2,1H3,(H,13,14)

InChI Key

KKAXGXBSBADJOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(OCCO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.